molecular formula C3HN3O5 B124320 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid CAS No. 159014-11-6

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid

Cat. No. B124320
M. Wt: 159.06 g/mol
InChI Key: CYQGLNJPAMWIKQ-UHFFFAOYSA-N
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Description

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles exist in four regioisomeric forms and have been utilized in a wide range of applications . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized by various research groups for different applications . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The oxadiazoles, including 1,2,5-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Chemical Reactions Analysis

The chemical reactions involving 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid are influenced by the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Safety And Hazards

While specific safety and hazard information for 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid is not available, it’s important to handle all chemical compounds with care. For example, 1,2,5-oxadiazole-3-carboxylic acid is known to cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O5/c7-3(8)1-2(6(9)10)5-11-4-1/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGLNJPAMWIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570084
Record name 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1,2,5-oxadiazole-3-carboxylic acid

CAS RN

159014-11-6
Record name 4-Nitro-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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